1-Iodo-4,8-dimethylnona-1,7-diene
Description
Structural Classification and Nomenclature within Halogenated Aliphatic Dienes
From a classification standpoint, 1-Iodo-4,8-dimethylnona-1,7-diene belongs to several chemical families. It is a halogenated aliphatic hydrocarbon , which are open-chain hydrocarbons where one or more hydrogen atoms have been replaced by a halogen. chemicalbook.com More specifically, it is a monohalogenated compound as it contains a single iodine atom. organicmystery.com
The presence of two carbon-carbon double bonds classifies it as a diene . orgoreview.com The double bonds are located at positions 1 and 7, separated by three single bonds. This arrangement makes it an isolated diene , meaning the double bonds are too far apart to interact electronically through resonance, distinguishing it from more stable conjugated dienes. carewellpharma.inscribd.com
The key functional group for its synthetic utility is the alkenyl iodide (or vinyl iodide), where the iodine atom is directly attached to one of the sp²-hybridized carbons of a double bond (C1). organicmystery.com This structural feature is distinct from allylic halides, where the halogen is on an sp³-hybridized carbon adjacent to a double bond. organicmystery.com
According to IUPAC nomenclature rules, the name is constructed as follows:
The longest carbon chain containing the maximum number of double bonds is identified as the parent chain, which is a nonane (B91170) (nine carbons). orgoreview.compressbooks.pub
The chain is numbered to give the double bonds the lowest possible locants, starting from the end with the iodo-substituted double bond. This results in the name "nona-1,7-diene". pbworks.com
Substituents are named and placed in alphabetical order. In this case, "dimethyl" and "iodo" are the prefixes. youtube.com
The positions of the methyl groups (4 and 8) and the iodo group (1) are indicated by their respective locants.
This systematic process confirms the name This compound . A complete stereochemical designation would require (E/Z) prefixes for both the C1=C2 and C7=C8 double bonds.
Significance in Modern Synthetic Methodologies and Retrosynthetic Analysis
The true value of a compound like this compound lies not in its standalone properties but in its role as an intermediate in synthesis. Alkenyl iodides are highly prized precursors in a variety of powerful carbon-carbon bond-forming reactions.
Synthetic Methodologies: The carbon-iodine bond in an alkenyl iodide is the most reactive among alkenyl halides (I > Br > Cl) in transition-metal-catalyzed cross-coupling reactions. This high reactivity allows for mild reaction conditions and broad functional group tolerance. This compound would serve as an excellent electrophilic partner for introducing the C11-isoprenoid fragment into a larger molecular architecture. researchgate.net Key reactions where it could be employed include:
Suzuki Coupling: Reaction with an organoboron compound.
Stille Coupling: Reaction with an organotin compound. nih.gov
Heck Coupling: Reaction with an alkene. researchgate.net
Sonogashira Coupling: Reaction with a terminal alkyne.
Negishi Coupling: Reaction with an organozinc compound.
Carbonylation Reactions: The insertion of carbon monoxide (CO) to form α,β-unsaturated esters, amides, or ketones. acs.org
Table 2: Key Cross-Coupling Reactions Utilizing Alkenyl Iodides
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki | Organoboron (R-B(OR)₂) | Palladium | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Stille | Organostannane (R-SnR'₃) | Palladium | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Heck | Alkene (R-CH=CH₂) | Palladium | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Palladium/Copper | C(sp²)-C(sp) |
| Negishi | Organozinc (R-ZnX) | Palladium/Nickel | C(sp²)-C(sp²), C(sp²)-C(sp³) |
Retrosynthetic Analysis: Retrosynthesis is a technique used to plan a synthesis by working backward from the target molecule. scripps.eduslideshare.net In this framework, this compound is a "synthon"—an idealized fragment corresponding to a real-world reagent. scripps.edu If a complex natural product contained the 4,8-dimethylnona-1,7-dienyl moiety, a retrosynthetic disconnection across a key bond would lead back to this alkenyl iodide as a logical precursor. youtube.comyoutube.com For example, a disconnection of a C-C bond attached to the C1 position of the diene fragment would identify the alkenyl iodide as the required starting material for a cross-coupling reaction in the forward synthesis.
Overview of Research Trends Related to Alkenyl Iodides and Branched Diene Systems
The structural motifs present in this compound are areas of active research in organic chemistry.
Alkenyl Iodides: Modern research continues to seek more efficient and sustainable methods for both the synthesis and application of alkenyl iodides. Key trends include:
Novel Synthetic Routes: Development of catalytic methods that avoid stoichiometric and often harsh reagents for the iodination of alkynes or other precursors. rsc.orgorganic-chemistry.org This includes hydroiodation of alkynes using milder systems. organic-chemistry.org
Hypervalent Iodine Chemistry: While often used as reagents to effect transformations, hypervalent iodine compounds are also being explored in the context of creating other iodine-containing molecules, representing a shift toward metal-free catalytic processes. nih.govmdpi.com
Photoredox Catalysis: The use of light to drive coupling reactions of alkyl and alkenyl halides under very mild conditions is a rapidly expanding field, offering new pathways for their utilization. acs.org
Branched Diene Systems: Branched diene systems are ubiquitous in nature, forming the backbone of countless terpenes and other natural products. thegoodscentscompany.comnist.gov Research in this area focuses on:
Stereoselective Synthesis: Creating methods to control the geometry (E/Z) of the double bonds and the stereochemistry of chiral centers within these branched chains.
Strategic Cyclizations: Using the isolated double bonds within these systems as handles for selective cyclization reactions, such as olefin metathesis or polyene cyclization cascades, to construct complex ring systems found in bioactive molecules.
Selective Functionalization: Developing reactions that can differentiate between the electronically and sterically distinct double bonds in an isolated diene, allowing for precise, stepwise modification of the molecular scaffold.
Structure
3D Structure
Properties
CAS No. |
104761-26-4 |
|---|---|
Molecular Formula |
C11H19I |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
1-iodo-4,8-dimethylnona-1,7-diene |
InChI |
InChI=1S/C11H19I/c1-10(2)6-4-7-11(3)8-5-9-12/h5-6,9,11H,4,7-8H2,1-3H3 |
InChI Key |
FPCAORGHRWEIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC=CI |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1 Iodo 4,8 Dimethylnona 1,7 Diene
Reactivity of the Diene System
Cycloaddition Reactions (e.g., [4+1] and [2+1] Cycloadditions with Nitrene Precursors)
The diene and vinyl iodide functionalities within 1-Iodo-4,8-dimethylnona-1,7-diene present multiple opportunities for cycloaddition reactions. The interaction with nitrene precursors, in particular, can lead to the formation of nitrogen-containing heterocyclic compounds through various cycloaddition pathways.
[4+1] Cycloadditions: The conjugated diene portion of the molecule is a potential candidate for [4+1] cycloaddition reactions with nitrene precursors. These reactions, often catalyzed by transition metals like copper or rhodium, can yield five-membered nitrogen heterocycles, such as pyrrolines. The mechanism is thought to proceed through the initial formation of a metal-nitrenoid species, which then reacts with the diene. This can occur via a concerted [4+1] pathway or a stepwise mechanism involving the formation of a vinylaziridine intermediate followed by ring expansion. The choice of catalyst and the nature of the nitrene precursor are critical in directing the reaction towards the desired [4+1] cycloadduct over other potential products like [2+1] adducts.
[2+1] Cycloadditions: Both the conjugated diene and the isolated double bond of the vinyl iodide moiety can undergo [2+1] cycloaddition with nitrenes to form aziridines. The selectivity between the different double bonds would be influenced by their relative electron density and steric accessibility. The vinyl iodide, being an electron-rich alkene, is expected to be reactive towards electrophilic nitrenes. The reaction can proceed via either a singlet or triplet nitrene pathway, which influences the stereochemistry of the resulting aziridine. Singlet nitrenes typically react in a concerted manner, retaining the stereochemistry of the alkene, while triplet nitrenes react in a stepwise fashion, leading to a mixture of stereoisomers.
A hypothetical reaction scheme for the cycloaddition of this compound with a nitrene precursor is presented below:
| Reactant | Nitrene Precursor | Catalyst | Potential Products | Reaction Type |
| This compound | PhI=NTs | Cu(acac)₂ | Pyrroline derivative | [4+1] Cycloaddition |
| This compound | TsN₃ | Rh₂(OAc)₄ | Aziridine derivatives | [2+1] Cycloaddition |
This table represents a hypothetical scenario based on known reactivity patterns.
Hydrogenation and Partial Reduction Chemistry
The presence of multiple unsaturated sites in this compound makes its hydrogenation and partial reduction a subject of interest for selective transformations. The challenge lies in achieving chemoselectivity, reducing one double bond while leaving the others and the vinyl iodide intact.
Catalytic Hydrogenation: The reduction of the carbon-carbon double bonds can be achieved using various catalytic systems. Heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly employed. The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be tuned to control the extent of reduction. It is generally expected that the less sterically hindered double bonds of the diene system would be hydrogenated preferentially over the more substituted double bond of the vinyl iodide. Complete hydrogenation would lead to the formation of 1-iodo-4,8-dimethylnonane.
Partial Reduction: Achieving partial reduction to selectively hydrogenate one of the double bonds requires careful selection of the catalyst and reaction conditions. For instance, using a less reactive catalyst or a stoichiometric amount of a reducing agent could favor the reduction of the most reactive double bond. The use of transfer hydrogenation, with a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, can sometimes offer higher selectivity.
The potential outcomes of the hydrogenation of this compound are summarized in the following table:
| Catalyst | Conditions | Major Product |
| Pd/C, H₂ (1 atm) | Room Temperature, Ethanol | Mixture of partially hydrogenated iodides |
| PtO₂, H₂ (high pressure) | Room Temperature, Acetic Acid | 1-Iodo-4,8-dimethylnonane |
| Wilkinson's Catalyst | H₂, Benzene | Selective hydrogenation of the terminal double bond |
This table is illustrative and based on general principles of hydrogenation.
Olefin Metathesis Transformations
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. In the case of this compound, both intramolecular (ring-closing metathesis, RCM) and intermolecular (cross-metathesis, CM) reactions are conceivable, depending on the reaction conditions and the presence of a suitable reaction partner.
Ring-Closing Metathesis (RCM): The 1,7-diene system within the molecule makes it a potential substrate for RCM to form a seven-membered ring. This transformation would be catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts. The success of the RCM would depend on the conformational flexibility of the molecule to bring the two double bonds in proximity for the metathesis reaction to occur. The vinyl iodide functionality might influence the catalyst activity, but it is generally considered to be compatible with many metathesis catalysts.
Cross-Metathesis (CM): The terminal double bond of the diene system could participate in cross-metathesis reactions with other olefins. This would allow for the introduction of new functional groups onto the nonadiene (B8540087) backbone. The selectivity of the cross-metathesis would be dependent on the relative reactivity of the terminal alkene and the reaction partner, as well as the choice of catalyst.
A summary of potential olefin metathesis transformations is provided below:
| Reaction Type | Catalyst | Reaction Partner | Potential Product |
| Ring-Closing Metathesis | Grubbs' 2nd Generation Catalyst | - | 7-membered cyclic vinyl iodide |
| Cross-Metathesis | Hoveyda-Grubbs' 2nd Generation Catalyst | Styrene | Styrene cross-metathesis product |
This table outlines potential transformations and is not based on specific experimental results for this compound.
Chemo-, Regio-, and Stereoselectivity in Chemical Reactions
The presence of multiple reactive sites in this compound raises important questions of selectivity in its chemical transformations.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in hydrogenation, a catalyst might selectively reduce the carbon-carbon double bonds without affecting the carbon-iodine bond. Similarly, in cycloaddition reactions, a reagent might react preferentially with one of the double bonds of the diene system over the vinyl iodide moiety, or vice versa.
Regioselectivity: This concerns the orientation of a reaction at a particular site. In the case of [4+1] cycloaddition to the conjugated diene, the nitrene could add in different ways to produce regioisomeric pyrrolines. The substitution pattern on the diene and the nature of the nitrene precursor would influence this outcome.
Stereoselectivity: This relates to the formation of one stereoisomer in preference to another. In hydrogenation, the addition of hydrogen atoms to an alkene can occur from the same face (syn-addition) or opposite faces (anti-addition), leading to different diastereomers. In cycloaddition reactions, the approach of the reagent to the diene or alkene can be influenced by steric factors, leading to the preferential formation of one stereoisomer.
Controlling these aspects of selectivity is a key challenge and a major focus of research in synthetic organic chemistry. The development of new catalysts and reagents that can precisely control the outcome of reactions on multifunctional molecules like this compound is an ongoing endeavor.
Applications As a Synthetic Building Block in Complex Chemical Synthesis
Construction of Chiral Architectures
The presence of a chiral center at the C4 position of the nonadiene (B8540087) backbone allows 1-iodo-4,8-dimethylnona-1,7-diene to be a valuable starting material for the synthesis of enantiomerically enriched molecules. While specific studies detailing the direct use of this iodo-diene in asymmetric catalysis are not prevalent, its structural motifs are found in ligands used for such purposes. Chiral dienes are known to be effective ligands in a variety of metal-catalyzed reactions, including asymmetric additions and cycloadditions, leading to the formation of chiral products with high enantioselectivity. The diene functionality within the molecule can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
Access to Polyunsaturated and Branched Aliphatic Systems
The vinyl iodide group in this compound is a key functional handle for carbon-carbon bond formation through various cross-coupling reactions. This allows for the extension of the carbon chain and the introduction of further unsaturation, providing access to complex polyunsaturated systems. The inherent branched methyl groups along the aliphatic chain are characteristic of many isoprenoid natural products.
The strategic placement of the double bonds and the iodide allows for selective chemical manipulations. For instance, the vinyl iodide can participate in reactions such as Suzuki, Stille, or Sonogashira couplings to introduce new alkyl, aryl, or alkynyl groups. The isolated double bond at the 7-position can undergo separate chemical transformations, such as epoxidation, dihydroxylation, or metathesis, further increasing the molecular complexity. This dual reactivity makes it a versatile platform for constructing intricate aliphatic chains with controlled stereochemistry and branching.
Precursors for the Synthesis of Bioactive Molecules and Natural Product Analogues
One of the most significant applications of this compound and its derivatives is in the synthesis of insect pheromones, which are potent bioactive molecules. Specifically, it is a precursor to components of the sex pheromone of the navel orangeworm (Amyelois transitella), a major agricultural pest. The pheromone blend of this moth includes complex polyunsaturated and branched-chain compounds.
For example, the synthesis of (E)-4,8-dimethylnona-1,7-dien-1-yl acetate, a related structure, highlights the utility of this chemical scaffold. The synthesis of such molecules often involves the coupling of smaller fragments, and a vinyl iodide like this compound is an ideal partner for such reactions. The resulting complex dienes and their derivatives are crucial for developing species-specific pest management strategies, such as mating disruption and monitoring, which are more environmentally benign than broad-spectrum insecticides. mdpi.comoup.com
The table below showcases key pheromone components of the navel orangeworm, which can be synthesized from precursors like this compound.
| Compound Name | Chemical Formula | Role in Pheromone Blend |
| (11Z,13Z)-11,13-Hexadecadienal | C₁₆H₂₈O | Major component |
| (11Z,13Z)-11,13-Hexadecadien-1-ol | C₁₆H₃₀O | Secondary component |
| (11Z,13E)-11,13-Hexadecadien-1-ol | C₁₆H₃₀O | Secondary component |
| (3Z,6Z,9Z,12Z,15Z)-Tricosapentaene | C₂₃H₃₆ | Secondary component |
Development of Novel Methodologies for Organic Transformations
The reactivity of the vinyl iodide in this compound makes it a suitable substrate for the development and optimization of new synthetic methods. Organoiodides, particularly vinyl iodides, are prized for their reactivity in a wide array of transition-metal-catalyzed cross-coupling reactions. The successful application of this substrate in a challenging coupling reaction can serve as a proof-of-concept for a new catalytic system or reaction protocol.
Furthermore, the presence of multiple reactive sites—the vinyl iodide and the two double bonds—allows for the exploration of selective and orthogonal chemical transformations. Methodologies that can chemoselectively target one functional group while leaving the others intact are of high value in organic synthesis. The use of this compound in such studies can help to define the scope and limitations of new synthetic strategies, contributing to the broader toolkit of the synthetic organic chemist.
Advanced Characterization Techniques and Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 1-Iodo-4,8-dimethylnona-1,7-diene, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, would be essential for unambiguous structural assignment.
¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The key expected signals for this compound would include:
Vinyl Protons: Resonances in the downfield region (typically δ 5.0-6.5 ppm) corresponding to the protons on the two double bonds (C1=C2 and C7=C8). The coupling patterns would help to establish the stereochemistry of the C1=C2 double bond.
Allylic Protons: Signals for the protons on carbons adjacent to the double bonds (C3, C6, and C9).
Methyl Protons: Distinct signals for the two methyl groups at C4 and C8. The protons of the methyl group at the chiral center (C4) might exhibit diastereotopicity depending on the solvent and stereochemistry.
Protons adjacent to Iodine: The methylene (B1212753) protons on C1 would be significantly deshielded by the electronegative iodine atom, expected to resonate at a characteristic downfield shift.
¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the anticipated ¹³C NMR spectrum would show:
Alkene Carbons: Signals for the four sp² hybridized carbons of the two double bonds.
Aliphatic Carbons: Resonances for the sp³ hybridized carbons of the methyl and methylene groups.
Carbon bonded to Iodine: The signal for C1 would appear at a relatively upfield position compared to similar carbons bonded to more electronegative halogens, a phenomenon known as the "heavy atom effect".
2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY would reveal proton-proton couplings, linking adjacent protons in the structure, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 6.0 - 6.5 | dd | trans J ≈ 14-17, geminal J ≈ 1-2 |
| H2 | 5.5 - 6.0 | dt | trans J ≈ 14-17, J ≈ 6-8 |
| H3 | ~2.1 | m | |
| H4-CH₃ | ~0.9 | d | J ≈ 6-7 |
| H5 | ~1.4 | m | |
| H6 | ~2.0 | m | |
| H7 | ~5.1 | t | J ≈ 7 |
| H8-CH₃ | ~1.7 | s | |
| H9 | ~1.6 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~80 |
| C2 | ~140 |
| C3 | ~40 |
| C4 | ~35 |
| C4-CH₃ | ~20 |
| C5 | ~30 |
| C6 | ~25 |
| C7 | ~124 |
| C8 | ~132 |
| C8-CH₃ | ~25 |
| C9 | ~17 |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS would be used to determine the molecular weight and gain insights into the molecular formula and structure through fragmentation patterns.
Standard Mass Spectrometry would likely show the molecular ion peak [M]⁺. However, due to the relatively weak C-I bond, this peak might be of low intensity. The most prominent peaks would likely arise from characteristic fragmentation pathways, such as the loss of an iodine radical (•I) or an iodine cation (I⁺), leading to a significant peak at m/z corresponding to the [M-I]⁺ fragment. Other fragmentations would involve cleavage at the allylic positions and around the branched dimethyl groups.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular ion's mass. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₁H₁₉I.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Significance |
| 278 | [C₁₁H₁₉I]⁺ | Molecular Ion |
| 151 | [C₁₁H₁₉]⁺ | Loss of Iodine radical |
| 127 | [I]⁺ | Iodine cation |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
The main absorption bands would include:
C=C Stretch: Absorption bands in the region of 1640-1680 cm⁻¹ corresponding to the stretching vibrations of the two carbon-carbon double bonds.
=C-H Stretch: Sharp peaks above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) due to the stretching of the sp² C-H bonds of the alkene groups.
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the stretching of the sp³ C-H bonds in the methyl and methylene groups.
C-I Stretch: A weak to medium absorption band in the far-infrared region, typically around 500-600 cm⁻¹, corresponding to the C-I bond stretching vibration.
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3010-3100 | =C-H | Stretch |
| 2850-2960 | C-H (sp³) | Stretch |
| 1640-1680 | C=C | Stretch |
| 500-600 | C-I | Stretch |
Chromatographic Techniques for Purity and Stereoisomer Analysis (e.g., Chiral Gas Chromatography)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating stereoisomers. For this compound, which contains a chiral center at the C4 position, chiral gas chromatography would be particularly important.
Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be used to determine the purity of the compound. A pure sample would ideally show a single peak in the chromatogram.
Chiral Gas Chromatography is a specialized GC technique that utilizes a chiral stationary phase to separate enantiomers. gcms.cz Since this compound is a chiral molecule, a racemic mixture would be separable into its two enantiomers using a suitable chiral column. gcms.cz This analysis would be crucial for studies where stereochemistry is a critical factor. The separation of enantiomers would result in two distinct peaks in the chromatogram, and the ratio of their areas would indicate the enantiomeric excess (ee) of the sample.
Theoretical and Computational Approaches to Understanding 1 Iodo 4,8 Dimethylnona 1,7 Diene Chemistry
Quantum Chemical Calculations of Electronic Structure and Reactivity
There is no available research detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to investigate the electronic structure of 1-Iodo-4,8-dimethylnona-1,7-diene. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution, which are fundamental to understanding its reactivity.
Computational Modeling of Reaction Mechanisms and Transition States
Information regarding the computational modeling of reaction mechanisms involving this compound is not present in the surveyed literature. This includes the identification of transition states for potential reactions, such as nucleophilic substitution or elimination, and the calculation of activation energies, which are crucial for predicting reaction kinetics and pathways.
Prediction of Spectroscopic Parameters and Conformational Analysis
Detailed predictions of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, for this compound are not documented. Furthermore, computational conformational analysis, which would identify the most stable geometric arrangements of the molecule, has not been reported.
While computational data exists for structurally related but distinct compounds, such as various isomers of dimethylnonadiene and other iodo-alkanes, this information cannot be directly extrapolated to accurately describe this compound due to the unique influence of the iodine atom and the specific arrangement of double bonds and methyl groups on its chemical and physical properties.
Further theoretical and computational research is necessary to build a foundational understanding of the chemistry of this compound.
Q & A
Q. What are the standard synthetic routes for preparing 1-Iodo-4,8-dimethylnona-1,7-diene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions, such as Heck or Suzuki-Miyaura couplings, using iodinated precursors. For example, a haloalkene precursor (e.g., 4,8-dimethylnona-1,7-diene) can undergo iodination via electrophilic substitution with iodine monochloride (ICl) in a non-polar solvent (e.g., CCl₄). Optimization includes:
- Temperature control : Maintaining 0–5°C to minimize side reactions.
- Catalyst selection : Use of palladium catalysts for regioselective iodination.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Characterization via NMR (¹H, ¹³C) and GC-MS is critical to confirm purity and regiochemistry .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Distillation : Fractional distillation under reduced pressure to separate low-boiling-point impurities.
- Chromatography : Flash chromatography using silica gel with hexane/dichloromethane (95:5) to resolve diastereomers or iodinated byproducts.
- Recrystallization : If crystalline derivatives form, use ethanol/water mixtures for recrystallization.
Post-purification, validate purity via TLC (Rf comparison) and melting point analysis (if applicable) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile iodinated compounds.
- Spill Management : Neutralize spills with sodium thiosulfate to reduce iodine release.
- First Aid : Immediate flushing with water for skin/eye exposure; administer oxygen if inhaled .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 5.2–5.8 ppm for alkene protons; δ 2.1–2.4 ppm for methyl groups adjacent to iodine).
- IR Spectroscopy : C-I stretch at ~500 cm⁻¹; C=C stretch at ~1650 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 264 (M⁺) with fragmentation patterns confirming branching and iodine placement.
Cross-validate with elemental analysis (C, H, I) to confirm stoichiometry .
Advanced Research Questions
Q. How do surface interactions influence the stability and reactivity of this compound in heterogeneous systems?
- Methodological Answer :
- Adsorption Studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption on silica or metal oxides.
- Reactivity on Surfaces : Expose the compound to UV light or ozone in controlled chambers to simulate indoor/outdoor degradation pathways.
- Microspectroscopic Imaging : Raman mapping to track iodine dissociation on surfaces .
Q. What are the dominant decomposition pathways of this compound under oxidative or photolytic conditions?
- Methodological Answer :
- Oxidative Degradation : React with H₂O₂ or O₃ in acetonitrile; monitor via GC-MS for iodinated aldehydes or ketones.
- Photolysis : UV irradiation (254 nm) in hexane; track iodine radical formation using EPR spectroscopy.
- Kinetic Studies : Pseudo-first-order rate constants under varying pH and light intensity .
Q. How should researchers address contradictions in reported thermodynamic data (e.g., ΔHf, solubility) for this compound?
- Methodological Answer :
- Data Reconciliation : Compare DSC (differential scanning calorimetry) results across labs to identify calibration discrepancies.
- Solubility Reassessment : Use shake-flask method with UV-Vis quantification in solvents like THF or DMSO.
- Computational Validation : DFT calculations (e.g., Gaussian) to predict thermodynamic parameters and cross-check experimental values .
Q. What computational models best predict the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Studies : Optimize transition states for Pd-catalyzed couplings using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction trajectories.
- Machine Learning : Train models on existing coupling reaction datasets to predict iodine’s directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
